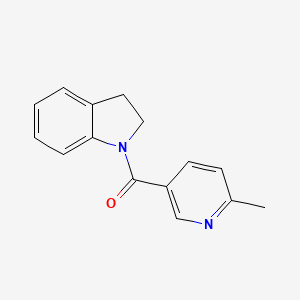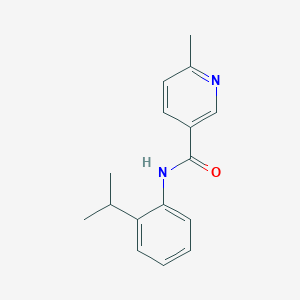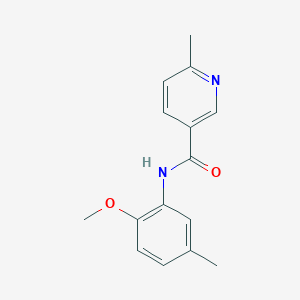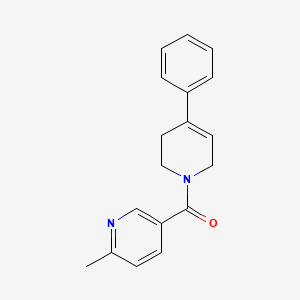
N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide, also known as FLICA, is a chemical compound that has been extensively studied for its potential use in scientific research. FLICA is a thiophene-based compound that has been found to have unique properties that make it useful in a variety of research applications. In
Wirkmechanismus
N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide works by binding to the active site of caspase-1 and undergoing a hydrolysis reaction. This reaction results in the release of a fluorescent molecule that emits a signal that can be detected using fluorescence microscopy or flow cytometry. N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide has been found to be highly selective for caspase-1 and does not interfere with other caspases or proteases.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide has been found to have minimal toxicity and does not interfere with cell viability or proliferation. It has been used in a variety of cell types, including primary cells, cell lines, and tissues. N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide has been used to study caspase-1 activity in a variety of disease models, including inflammatory bowel disease, rheumatoid arthritis, and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide is its high selectivity for caspase-1, making it a useful tool for studying caspase-1 activity in vitro and in vivo. N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide is also easy to use and can be detected using standard fluorescence microscopy or flow cytometry equipment. However, N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide has some limitations, including its relatively high cost compared to other fluorescent probes and its limited stability in aqueous solutions.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide. One area of interest is the development of new fluorescent probes based on the N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide scaffold that can detect other enzymes or biomolecules. Another area of interest is the development of N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide-based therapies for diseases such as inflammatory bowel disease and rheumatoid arthritis. Finally, there is a need for further research on the mechanism of action of N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide and its potential interactions with other enzymes and biomolecules.
Synthesemethoden
The synthesis of N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide involves the reaction of 2,5-dimethylthiophene-3-carboxylic acid with 2-fluoroaniline. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of dimethylformamide (DMF) as a solvent. The resulting product is purified by column chromatography to obtain pure N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide has been extensively studied for its potential use as a fluorescent probe for detecting caspase-1 activity. Caspase-1 is an enzyme that plays a key role in the inflammatory response and is involved in the processing of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide has been found to selectively bind to active caspase-1 and emit a fluorescent signal, making it a useful tool for studying caspase-1 activity in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c1-8-7-10(9(2)17-8)13(16)15-12-6-4-3-5-11(12)14/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRRNWZVUDVNJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7457926.png)

![N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457933.png)
![2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7457940.png)

![5-(1,3-Benzodioxol-5-yl)-3-[(2,2-dichlorocyclopropyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7457953.png)



![2-[(3,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7457985.png)


